molecular formula C30H42N6O6S B14470701 L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide CAS No. 72719-78-9

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide

Cat. No.: B14470701
CAS No.: 72719-78-9
M. Wt: 614.8 g/mol
InChI Key: IEPLURDUUYBACE-RYCFVGSHSA-N
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Description

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: tyrosine, alanine, glycine, phenylalanine, and methionine, with specific stereochemistry and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modifications.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: A similar peptide with a different stereochemistry.

    L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: A variant with a methyl group instead of an ethyl group.

Properties

CAS No.

72719-78-9

Molecular Formula

C30H42N6O6S

Molecular Weight

614.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-ethyl-4-methylsulfanylbutanamide

InChI

InChI=1S/C30H42N6O6S/c1-4-32-29(41)24(14-15-43-3)36-30(42)25(17-20-8-6-5-7-9-20)35-26(38)18-33-27(39)19(2)34-28(40)23(31)16-21-10-12-22(37)13-11-21/h5-13,19,23-25,37H,4,14-18,31H2,1-3H3,(H,32,41)(H,33,39)(H,34,40)(H,35,38)(H,36,42)/t19-,23+,24+,25+/m1/s1

InChI Key

IEPLURDUUYBACE-RYCFVGSHSA-N

Isomeric SMILES

CCNC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCNC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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